

Ecotoxicological impact of Disperse blue 291G

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Compound of Interest

Compound Name: Disperse blue 291G

Cat. No.: B1345536

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An In-depth Technical Guide on the Ecotoxicological Impact of C.I. Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 291 is a commercial azo dye utilized in the textile industry. As with many synthetic dyes, its release into aquatic ecosystems through industrial effluents is a significant environmental concern. This technical guide provides a comprehensive overview of the ecotoxicological impact of Disperse Blue 291, with a focus on its effects on aquatic organisms and its genotoxic and mutagenic potential. The information is presented to aid researchers, scientists, and professionals in understanding the environmental risks associated with this compound.

Ecotoxicity Data

The ecotoxicity of Disperse Blue 291 has been evaluated using various model organisms. The following tables summarize the key quantitative data available.

Table 1: Acute Aquatic Toxicity of Disperse Blue 291

Test Organism	Endpoint	Duration	Value (mg/L)	Reference
Pimephales promelas (Fathead minnow)	LC50	96 hours	0.0675	[1][2]

Note: The LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms within a specified time.

Table 2: Genotoxicity and Cytotoxicity of Disperse Blue 291 in vitro

Test System	Endpoint	Concentration	Result	Reference
Human HepG2 cells	Genotoxicity (Comet assay)	$\geq 400 \mu\text{g/mL}$	Increase in comet tail length	[3]
Human HepG2 cells	Mutagenicity (Micronucleus test)	$\geq 400 \mu\text{g/mL}$	Increased frequency of micronuclei	[3]
Human HepG2 cells	Cytotoxicity	$\geq 400 \mu\text{g/mL}$	Decreased cell viability	[3]
Salmonella typhimurium (Ames test)	Mutagenicity	Not specified	Mutagenic in strains TA1537, TA1538, TA98, and TA100	[4][5]

Table 3: Genotoxicity of Disperse Blue 291 in vivo

Test Organism	Endpoint	Dose	Result	Reference
Male Swiss mice	Mutagenicity (Micronucleus test in bone marrow)	50 mg/kg bw	Increased frequency of micronucleated polychromatic erythrocytes	[6]
Male Swiss mice	Genotoxicity (Comet assay in blood, liver, and kidney cells)	50 mg/kg bw	No primary DNA damage observed	[6]

Experimental Protocols

OECD QSAR Method for Aquatic Toxicity Prediction

The acute aquatic toxicity of Disperse Blue 291 was predicted using the Organisation for Economic Co-operation and Development (OECD) Quantitative Structure-Activity Relationship (QSAR) Toolbox software.^[1]

- **Methodology:** The read-across method was employed. This approach involves identifying analogous well-studied chemicals to predict the toxicity of the target chemical (Disperse Blue 291).
- **Fish Acute Toxicity (LC50):** The prediction for *Pimephales promelas* was based on a 96-hour exposure period.^[1]
- **Daphnia sp. Acute Immobilisation Test (EC50):** While a specific EC50 for Disperse Blue 291 in *Daphnia magna* was not clearly reported in the primary study, the study did identify Disperse Blue 823 as the most toxic among the tested dyes for this organism, with a 48-hour EC50 value of 0.0820 mg/L.^[1]

Genotoxicity and Cytotoxicity Assays in HepG2 Cells

- **Cell Culture:** Human hepatoma (HepG2) cells were cultured under standard conditions.
- **Exposure:** Cells were exposed to various concentrations of Disperse Blue 291 (e.g., 200, 400, 600, 800, and 1000 µg/mL).^[3]
- **Comet Assay (Single Cell Gel Electrophoresis):** This assay was used to detect DNA strand breaks. After exposure, cell nuclei were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.
- **Micronucleus (MN) Test:** This test detects chromosomal damage. Following exposure, cells were treated with a cytokinesis inhibitor (cytochalasin B) to allow for the identification of binucleated cells. The presence of small, separate nuclei (micronuclei) in these cells indicates chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

- **Cell Viability Test:** Cell viability was assessed using a standard method, such as the trypan blue exclusion assay or MTT assay, to determine the cytotoxic effects of the dye.[3]

In vivo Micronucleus and Comet Assays in Mice

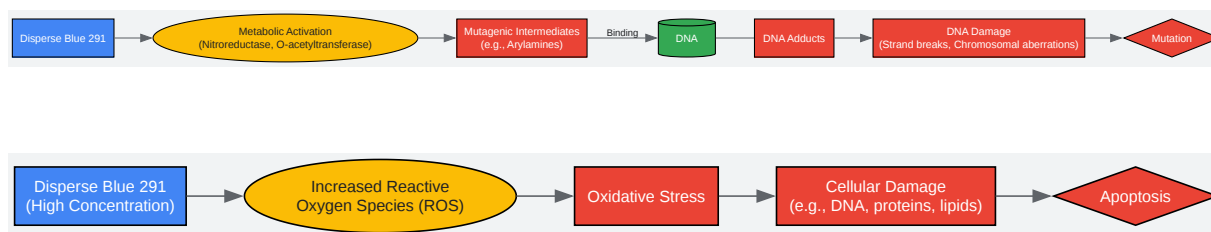
- **Animal Model:** Male Swiss mice were used.
- **Administration:** Disperse Blue 291 was administered orally.
- **Micronucleus Assay:** Bone marrow was collected from the femur of the mice. The frequency of micronucleated polychromatic erythrocytes (MNPCEs) was determined by analyzing stained bone marrow smears under a microscope. An increase in MNPCEs indicates chromosomal damage.[6]
- **Comet Assay:** Blood, liver, and kidney cells were collected to assess primary DNA damage. The assay was performed as described for the in vitro studies.[6]

Mechanism of Toxicity and Signaling Pathways

The ecotoxicological effects of Disperse Blue 291 are linked to its chemical structure, particularly the presence of an azo group (-N=N-) and nitro groups.[1]

Metabolic Activation and Genotoxicity

A key mechanism of Disperse Blue 291's toxicity is its metabolic activation into genotoxic intermediates. This process is particularly relevant for its mutagenic effects.



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